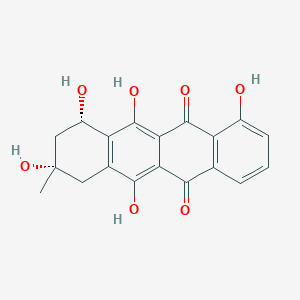
Komodoquinone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Komodoquinone B is a member of the class of tetracenequinones that is 7,8,9,10-tetrahydrotetracene-5,12-dione carrying hydroxy groups at positions 1, 6, 8S, 10S and 11 and a methyl group at position 8S. It is the aglycone of komodoquinone A which was isolated from the marine bacterium Streptomyces sp. KS3. It has a role as a marine metabolite and a bacterial metabolite. It is a carbopolycyclic compound, a diketone, a pentol, a member of p-quinones, a member of tetracenequinones and a tertiary alcohol.
This compound is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Neuritogenic Properties : Komodoquinone B, along with its variant Komodoquinone A, has been identified to induce neuronal cell differentiation in the neuroblastoma cell line, Neuro 2A. This suggests its potential application in neurobiology, particularly in studying and potentially treating neurodegenerative diseases or injuries that affect neuronal growth and differentiation (Itoh, Kinoshita, Aoki, & Kobayashi, 2003).
Structural Analysis : The stereostructure of Komodoquinone A, which is closely related to this compound, has been extensively studied. Understanding its structure is vital for comprehending how it interacts at a molecular level and its mechanism of action. This knowledge is crucial for exploring its therapeutic potential (Itoh, Kinoshita, Wei, & Kobayashi, 2003).
Production Optimization : Research has also focused on the effect of solid-state medium on the production of Komodoquinone A and B. Optimizing the production process is essential for ensuring a consistent and adequate supply of these compounds for further research and potential therapeutic applications (Itoh, Kinoshita, Wei, & Kobayashi, 2003).
Propiedades
Fórmula molecular |
C19H16O7 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C19H16O7/c1-19(26)5-8-12(10(21)6-19)18(25)14-13(16(8)23)15(22)7-3-2-4-9(20)11(7)17(14)24/h2-4,10,20-21,23,25-26H,5-6H2,1H3/t10-,19-/m0/s1 |
Clave InChI |
SFRTWZQYMRMOOJ-OVWNDWIMSA-N |
SMILES isomérico |
C[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES canónico |
CC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Sinónimos |
komodoquinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



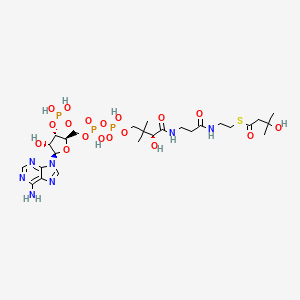
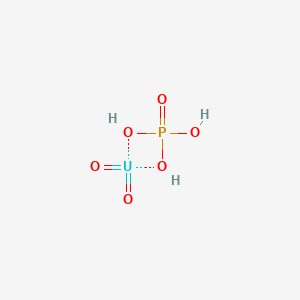
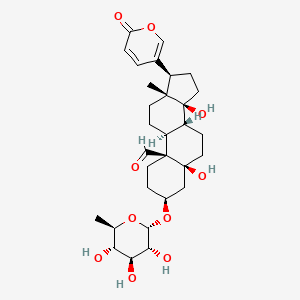
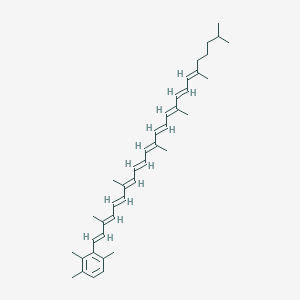
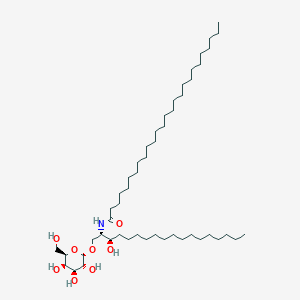
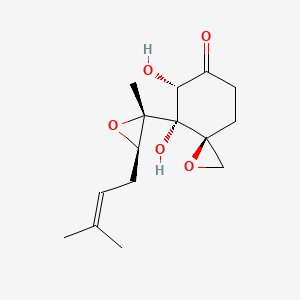
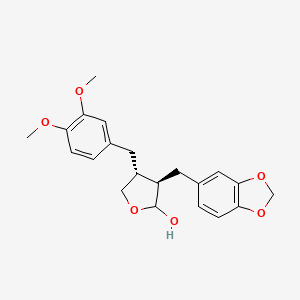




![1-[6,6-Bis(4-fluorophenyl)hexyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1251473.png)
![(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)
